Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone demonstrates a higher molecular weight (139.16 g/mol) and increased lipophilicity (XLogP3 0.5) compared to its closest analog, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone (125.13 g/mol, XLogP3 approx. 0.15) [REFS-1, REFS-2]. This is a direct result of the extra methylene group in the propanone side chain.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 139.16 g/mol |
| Comparator Or Baseline | 125.13 g/mol (1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone) |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated property from molecular formula (C6H9N3O vs C5H7N3O) |
Why This Matters
These differences directly impact drug-likeness and ADME properties; the propanone derivative falls within a more favorable range for Lipinski's Rule of Five and offers enhanced membrane permeability potential, justifying its selection for lead optimization over the smaller ethanone analog.
